6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate
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Overview
Description
6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate is a chemically modified starch used primarily as a food additive. It is known for its thickening, stabilizing, and bulking properties. This compound is part of the family of modified starches and is treated with acetic anhydride and adipic acid anhydride to enhance its resistance to high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acetylated distarch adipate involves treating starch with acetic anhydride and adipic acid anhydride. The process typically includes the following steps:
Preparation of Starch Milk: Starch is suspended in water to form starch milk.
Alkaline Treatment: An alkaline solution is added to the starch milk to adjust the pH.
Addition of Reagents: Acetic anhydride and adipic acid anhydride are added to the mixture under controlled conditions.
Reaction Conditions: The reaction is carried out under vacuum and heating conditions to ensure efficient cross-linking.
Neutralization and Washing: The reaction mixture is neutralized, washed, and dehydrated.
Industrial Production Methods: In industrial settings, the production of acetylated distarch adipate involves similar steps but on a larger scale. The process is optimized for efficiency and consistency, ensuring that the final product meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate undergoes several types of chemical reactions, including:
Esterification: The primary reaction involves the esterification of starch with acetic anhydride and adipic acid anhydride.
Cross-Linking: Adipic acid acts as a cross-linking agent, enhancing the stability and resistance of the starch to heat and shear.
Common Reagents and Conditions:
Reagents: Acetic anhydride, adipic acid anhydride, alkaline solution (e.g., sodium hydroxide).
Conditions: The reactions are typically carried out at a pH of 8-8.5 and a temperature range of 25-30°C.
Major Products: The major product formed from these reactions is acetylated distarch adipate, which exhibits improved functional properties such as enhanced stability, resistance to retrogradation, and better performance under thermal and mechanical stress .
Scientific Research Applications
6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate has a wide range of applications in scientific research and industry:
Food Industry: It is used as a thickening and stabilizing agent in various food products, including sauces, soups, and desserts.
Biodegradable Films: Research has explored its use in the production of biodegradable films and edible coatings.
Encapsulation: It is used for encapsulating bioactive ingredients and microelements, enhancing their stability and bioavailability.
Medical Applications: Studies have investigated its potential use in drug delivery systems due to its biocompatibility and controlled release properties.
Mechanism of Action
The mechanism of action of acetylated distarch adipate involves its ability to form a stable gel network, which enhances the texture and stability of food products. The acetyl and adipate groups introduced during the modification process improve the starch’s resistance to heat, acid, and shear, making it suitable for various industrial applications . The molecular targets and pathways involved include the interaction of the modified starch with water and other components in the food matrix, leading to improved functional properties .
Comparison with Similar Compounds
- Acetylated distarch phosphate
- Hydroxypropyl distarch phosphate
- Oxidized starch
Comparison:
- 6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate is unique due to its dual modification with acetic anhydride and adipic acid anhydride, providing enhanced stability and resistance to high temperatures .
- Acetylated distarch phosphate is modified with acetic anhydride and phosphoric acid, offering similar thickening properties but with different stability characteristics .
- Hydroxypropyl distarch phosphate is modified with propylene oxide and phosphoric acid, providing improved freeze-thaw stability .
- Oxidized starch is treated with oxidizing agents, resulting in different functional properties such as increased whiteness and reduced viscosity .
Properties
CAS No. |
63798-35-6 |
---|---|
Molecular Formula |
C42H70O29 |
Molecular Weight |
1039 g/mol |
IUPAC Name |
6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate |
InChI |
InChI=1S/C42H70O29/c1-15-32(63-16(2)47)30(56)36(19(12-45)62-15)70-41-29(55)26(52)37(21(67-41)14-61-40-28(54)24(50)33(58-3)17(10-43)65-40)71-42-38(31(57)34(59-4)18(11-44)66-42)69-23(49)9-7-6-8-22(48)68-35-20(13-46)64-39(60-5)27(53)25(35)51/h15,17-21,24-46,50-57H,6-14H2,1-5H3 |
InChI Key |
IWWHXNDUEBMKRA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)CCCCC(=O)OC5C(OC(C(C5O)O)OC)CO)O)O)O)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)CCCCC(=O)OC5C(OC(C(C5O)O)OC)CO)O)O)O)OC(=O)C |
63798-35-6 | |
Origin of Product |
United States |
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